3,5-Dimethyl-4-nitroisoxazole

Asymmetric Catalysis Vinylogous Alkylation Dicarboxylic Acid Synthesis

3,5-Dimethyl-4-nitroisoxazole (CAS 1123-49-5) is a 4-nitro-substituted isoxazole serving as a versatile vinylogous pronucleophile in enantioselective allylic-allylic alkylation, enabling efficient access to chiral dicarboxylic acid derivatives—privileged motifs in pharmaceutical synthesis. Unlike unsubstituted 3,5-dimethylisoxazole, the 4-nitro group imparts unique reactivity, enhances chiral catalyst interactions, and enables chemoselective N–O bond cleavage. This building block excels in asymmetric Mannich-type additions to isatin-derived Boc-imines, delivering 3-aminooxindoles with excellent enantioselectivity for gram-scale (+)-AG-041R intermediate production. It also supports green chemistry via solvent-free grinding with aromatic aldehydes, yielding 5-styryl-4-nitroisoxazoles in minutes without chromatography.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 1123-49-5
Cat. No. B073060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-nitroisoxazole
CAS1123-49-5
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)[N+](=O)[O-]
InChIInChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3
InChIKeyPMQFLWLYAXYFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-nitroisoxazole (CAS 1123-49-5) for Heterocyclic Building Block Procurement and Chemical Synthesis


3,5-Dimethyl-4-nitroisoxazole (CAS 1123-49-5) is a 4-nitro-substituted isoxazole derivative with molecular formula C₅H₆N₂O₃ and molecular weight 142.11 g/mol. It is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, with methyl groups at the 3- and 5-positions and a nitro group at the 4-position. The compound exhibits distinctive reactivity compared to other isoxazole derivatives due to the presence of the nitro group in the 4-position, which imparts unique chemical behavior as a vinylogous pronucleophile [1]. Its synthesis typically involves the nitration of 3,5-dimethylisoxazole using fuming nitric acid and concentrated sulfuric acid at low temperatures .

Why Generic Substitution of 3,5-Dimethyl-4-nitroisoxazole (CAS 1123-49-5) Fails in Advanced Synthesis


The substitution of 3,5-dimethyl-4-nitroisoxazole with alternative isoxazole derivatives is not straightforward. The nitro group at the 4-position confers a unique and peculiar reactivity profile compared to other isoxazole derivatives [1]. The isoxazole nucleus behaves chemically as an ester equivalent but establishes better-defined interactions with chiral catalysts; the lability of the N-O aromatic bond enables unmasking to 1,3-dicarbonyl compounds or carboxylic acids [2]. These characteristics are not shared by 3,5-dimethylisoxazole (lacking the nitro group) or by 3,5-dialkyl-4-nitroisoxazole analogs with larger alkyl substituents, which exhibit substantially altered reaction kinetics and enantioselectivity profiles in asymmetric transformations.

3,5-Dimethyl-4-nitroisoxazole (CAS 1123-49-5) Quantitative Differentiation Evidence for Procurement Decisions


Enantioselective Allylic-Allylic Alkylation Differentiation vs. Other Vinylogous Pronucleophiles

3,5-Dimethyl-4-nitroisoxazole serves as a vinylogous pronucleophile in the allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates, providing excellent enantiocontrol of the process [1]. This reaction represents the first reported application of this compound in such a transformation, establishing its unique position among pronucleophile candidates. The resulting products can be chemoselectively transformed via isoxazole ring opening to access dicarboxylic acid derivatives, a synthetic pathway not available to standard pronucleophiles lacking the masked carboxylic acid functionality [1].

Asymmetric Catalysis Vinylogous Alkylation Dicarboxylic Acid Synthesis

Superior Reaction Kinetics: 3,5-Dimethyl vs. 3,5-Diethyl-4-nitroisoxazole in Vinylogous Henry Reactions

In direct vinylogous Henry (nitroaldol) reactions under 'on-water' conditions, 3,5-dimethyl-4-nitroisoxazole reacts efficiently with aldehydes and trifluoromethyl ketones to give Henry adducts in excellent yields [1]. In contrast, the use of 3,5-diethyl-4-nitroisoxazole as the pronucleophile in related oxidative cross-dehydrogenative coupling reactions gave the desired adduct with only moderate yield and a 1:1 diastereomeric ratio [2]. The dimethyl-substituted derivative demonstrates markedly superior reaction efficiency compared to its diethyl analog, attributable to reduced steric hindrance at the nucleophilic 5-methyl position.

Vinylogous Henry Reaction Nitroaldol Reaction On-Water Synthesis

Tandem Grinding Reaction Efficiency: 3,5-Dimethyl-4-nitroisoxazole in Solvent-Free Synthesis of 3,4,5-Trisubstituted Isoxazoles

3,5-Dimethyl-4-nitroisoxazole participates in a tandem grinding strategy to prepare 3,4,5-trisubstituted isoxazoles from aromatic aldehydes and activated methylene compounds in the presence of catalytic pyrrolidine and Et₃N with high yields and efficiency [1]. Under these conditions, aldol condensations with various aromatic aldehydes proceed within 3-10 minutes of grinding to provide 5-styryl-3-methyl-4-nitroisoxazoles in good to quantitative yields without requiring further purification [2]. This represents a significant advance over traditional solution-phase syntheses of 3,4,5-trisubstituted isoxazoles, which typically require longer reaction times, organic solvents, and chromatographic purification.

Mechanochemistry Solvent-Free Synthesis Tandem Reactions

Antibacterial Potency of 3,5-Dimethyl-4-nitroisoxazole-Derived Compounds vs. Tetracycline Standard

A series of 3,5-dimethyl-4-nitroisoxazole derivatives (3a-3n) synthesized via microwave-assisted green chemistry were evaluated for antibacterial activity against S. aureus and K. pneumoniae. Compound 3m exhibited the lowest MIC (3.125 μg/mL against S. aureus, 6.25 μg/mL against K. pneumoniae), comparable to the tetracycline standard control [1]. This demonstrates that the 3,5-dimethyl-4-nitroisoxazole scaffold can be elaborated into antibacterial agents with potency matching established clinical antibiotics. Notably, the parent compound 3,5-dimethyl-4-nitroisoxazole itself is not antibacterial; the activity derives from its elaborated derivatives.

Antibacterial MIC Assay Drug Discovery

High-Value Application Scenarios for 3,5-Dimethyl-4-nitroisoxazole (CAS 1123-49-5) in Chemical Synthesis and Drug Discovery


Asymmetric Synthesis of Chiral Dicarboxylic Acid Derivatives

Procure 3,5-dimethyl-4-nitroisoxazole for use as a vinylogous pronucleophile in enantioselective allylic-allylic alkylation reactions to generate chiral intermediates. Subsequent chemoselective ring opening of the isoxazole moiety provides access to dicarboxylic acid derivatives, a valuable motif in pharmaceutical synthesis [1].

Solvent-Free Mechanochemical Synthesis of 3,4,5-Trisubstituted Isoxazoles

Employ 3,5-dimethyl-4-nitroisoxazole in tandem grinding reactions with aromatic aldehydes and activated methylene compounds. Under catalytic pyrrolidine conditions, 3-10 minutes of solvent-free grinding yields 5-styryl-3-methyl-4-nitroisoxazoles in good to quantitative yields without chromatographic purification, supporting green chemistry workflows [1].

Direct Asymmetric Vinylogous Mannich Addition for 3-Aminooxindole Synthesis

Utilize 3,5-dimethyl-4-nitroisoxazole in asymmetric Mannich-type additions to isatin-derived Boc-protected imines. Using 0.01 equiv of amide phosphonium salt as phase-transfer catalyst, this methodology provides 3-isoxazolylmethyl-substituted 3-aminooxindoles in excellent yields with good to excellent enantioselectivities, enabling gram-scale synthesis of (+)-AG-041R intermediates [1].

Medicinal Chemistry Derivatization for Antibacterial Lead Discovery

Use 3,5-dimethyl-4-nitroisoxazole as a starting scaffold for microwave-assisted synthesis of derivative libraries. Elaborated compounds have demonstrated MIC values as low as 3.125 μg/mL against S. aureus, comparable to tetracycline, making this an attractive building block for antibacterial drug discovery programs [1].

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